molecular formula C8H4BrFO3S B6200226 3-bromo-5-ethynylphenyl sulfurofluoridate CAS No. 2703782-09-4

3-bromo-5-ethynylphenyl sulfurofluoridate

Cat. No.: B6200226
CAS No.: 2703782-09-4
M. Wt: 279.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-ethynylphenyl sulfurofluoridate is an organosulfur compound that features a bromine atom, an ethynyl group, and a sulfurofluoridate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethynylphenyl sulfurofluoridate typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted phenyl compound with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethynylphenyl sulfurofluoridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Alkenes or alkanes.

    Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

3-bromo-5-ethynylphenyl sulfurofluoridate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology applications.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethynylphenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the sulfurofluoridate moiety can act as an electrophilic center. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-bromo-5-ethynylphenyl sulfurofluoridate can be compared with other similar compounds, such as:

    3-bromo-5-ethynylphenyl sulfonate: Similar structure but with a sulfonate group instead of a sulfurofluoridate group.

    3-bromo-5-ethynylphenyl sulfate: Similar structure but with a sulfate group instead of a sulfurofluoridate group.

    3-bromo-5-ethynylphenyl sulfonamide: Similar structure but with a sulfonamide group instead of a sulfurofluoridate group.

Properties

CAS No.

2703782-09-4

Molecular Formula

C8H4BrFO3S

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.